Methyl 3-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-(1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Structural Studies
- A novel synthetic route to the pyrrolo[2,1-c][1,4]benzodiazocine ring system utilizing Methyl 3-(1H-pyrrol-1-yl)benzoate has been described, showcasing its role in the development of complex organic compounds with potential pharmaceutical applications (Konstantina Koriatopoulou, N. Karousis, G. Varvounis, 2008).
- The compound has also been employed in the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatised with Methyl Red azo dye, highlighting its versatility in materials science for applications such as pH sensors (A. K. A. Almeida, J. Dias, Diego Santos, F. A. Nogueira, M. Navarro, J. Tonholo, D. Lima, A. Ribeiro, 2017).
Crystal Structure and Molecular Studies
- Research on isomeric reaction products involving this compound revealed insights into hydrogen-bonded sheets and chains in crystal structures, contributing to our understanding of molecular interactions (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
- Studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have utilized this chemical for crystallographic and conformational analyses, demonstrating its utility in detailed molecular structure studies (P.-Y. Huang, Z. Yang, Q.-M. Wu, D.-Z. Yang, J. Chen, H. Chai, C.-S. Zhao, 2021).
Electropolymerization and Sensor Applications
- Another study focused on the electropolymerization and electrocopolymerization of a pyrrole derivative, showcasing how this compound derivatives can be used to improve the electrochromic properties of polypyrrole films, suggesting applications in smart materials and sensors (Sebastian Schneider, Matthias Füser, M. Bolte, A. Terfort, 2017).
Corrosion Inhibition Studies
- A theoretical and experimental study on derivatives of this compound as corrosion inhibitors for mild steel in acidic media demonstrated their effectiveness, highlighting potential applications in materials science and engineering (N. Arrousse, A. Nahlé, E. Mabrouk, R. Salim, F. El Hajjaji, Z. Rais, M. Taleb, 2021).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with key functional proteins in bacterial cell division .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that methyl 3-(1h-pyrrol-1-yl)benzoate may have similar effects .
Biochemical Analysis
Biochemical Properties
Methyl 3-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for drug metabolism and toxicity. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism. Studies have also shown that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It has been observed to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound can activate transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in regulating immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time. These degradation products may have different biological activities and can contribute to the compound’s overall effects in in vitro and in vivo studies .
Properties
IUPAC Name |
methyl 3-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPZPNEEGITMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299033 | |
Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-25-5 | |
Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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